tert-butyl (2S)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-(hydroxymethyl)indolinecarboxylate is an organic compound that features a tert-butyl ester group attached to an indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves the esterification of (2S)-2-(hydroxymethyl)indolinecarboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-(hydroxymethyl)indolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: The major product is (2S)-2-(carboxymethyl)indolinecarboxylate.
Reduction: The major product is (2S)-2-(hydroxymethyl)indoline.
Substitution: The products depend on the substituent introduced.
Scientific Research Applications
Tert-butyl (2S)-2-(hydroxymethyl)indolinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-2-(hydroxymethyl)indolinecarboxylate: Unique due to its specific functional groups and stereochemistry.
Tert-butyl (2S)-2-(hydroxymethyl)pyrrolidinecarboxylate: Similar structure but with a pyrrolidine ring instead of an indoline ring.
Tert-butyl (2S)-2-(hydroxymethyl)piperidinecarboxylate: Similar structure but with a piperidine ring.
Uniqueness
Tert-butyl (2S)-2-(hydroxymethyl)indolinecarboxylate is unique due to the presence of the indoline ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3/t11-/m0/s1 |
InChI Key |
JNQNQSCDMKNYEX-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO |
Origin of Product |
United States |
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